1-(Chloroacetyl)pyrrolidine
Overview
Description
1-(Chloroacetyl)pyrrolidine is an organic compound with the molecular formula C6H10ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with various biological targets, leading to different biological profiles .
Pharmacokinetics
It’s known that the physicochemical parameters of pyrrolidine compounds can influence their biological activity .
Result of Action
Compounds containing the pyrrolidine ring have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)pyrrolidine can be synthesized through the reaction of pyrrolidine with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloroacetyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrrolidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
1-(Chloroacetyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including dipeptidyl peptidase IV inhibitors, which are used in the treatment of type-II diabetes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
- 1-(Bromoacetyl)pyrrolidine
- 1-(Iodoacetyl)pyrrolidine
- 1-(Fluoroacetyl)pyrrolidine
Comparison: 1-(Chloroacetyl)pyrrolidine is unique due to its chloroacetyl group, which imparts specific reactivity and binding properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is more commonly used due to its balance of reactivity and stability. The bromo and iodo derivatives are more reactive but less stable, while the fluoro derivative is less reactive but more stable .
Properties
IUPAC Name |
2-chloro-1-pyrrolidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOSLLBWWRKJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174111 | |
Record name | 1-(Chloroacetyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20266-00-6 | |
Record name | 2-Chloro-1-(1-pyrrolidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20266-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloroacetyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020266006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Chloroacetyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloroacetyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(CHLOROACETYL)PYRROLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4E8TP2MLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the improved synthesis method for (S)-1-chloroacetyl-pyrrolidine-2-carboxamide described in the research paper?
A: The research paper [] outlines a novel method for synthesizing (S)-1-chloroacetyl-pyrrolidine-2-carboxamide. The key improvement lies in the introduction of an aqueous post-treatment process. This process enhances the purity of the final product by efficiently removing impurities. [] The result is a higher yield (over 95%) of the target compound with a purity reaching 96%. [] This advancement is significant because it offers a more efficient and cost-effective method for producing this important pharmaceutical intermediate, potentially leading to more economical drug production.
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